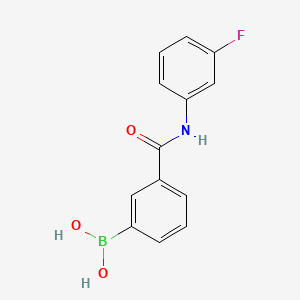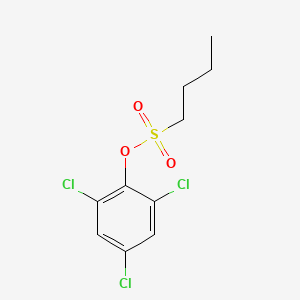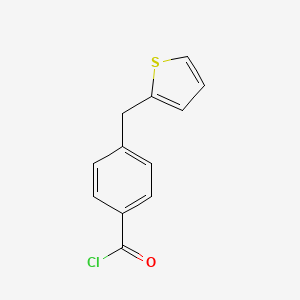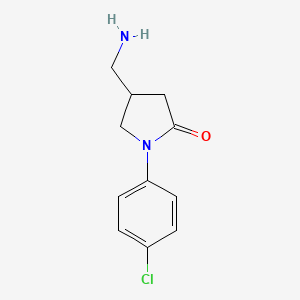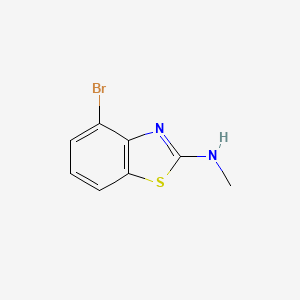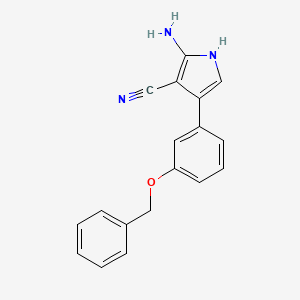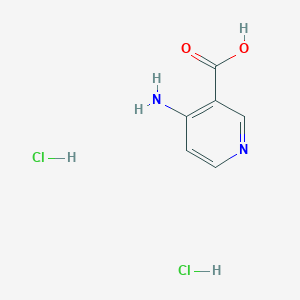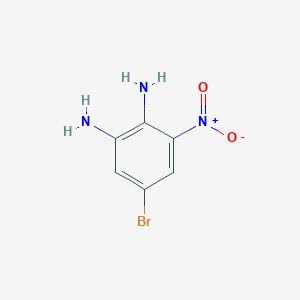
5-Bromo-3-nitrobenzene-1,2-diamine
Übersicht
Beschreibung
5-Bromo-3-nitrobenzene-1,2-diamine is a chemical compound with the molecular formula C6H6BrN3O2 . It is stored in a dark place under an inert atmosphere at a temperature between 2-8°C .
Synthesis Analysis
The synthesis of this compound involves several steps. The electrophilic bromination of nitrobenzene is a key step in the synthesis process . The reaction involves the use of iron powder and bromine . The reaction proceeds through the formation of an arenium ion, which is conjugated but not aromatic .Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving this compound are typically electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 232.04 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Applications in Synthesis and Industry
5-Bromo-3-nitrobenzene-1,2-diamine is a chemical compound used as an intermediate in the synthesis of pharmaceutical and pesticide products. The specific applications and research surrounding this compound are not widely documented in the academic literature, but related compounds, such as 5-bromo-2-nitropyridine, have been recognized for their roles in these industrial processes. However, it's important to note that these substances, including 5-bromo-2-nitropyridine, can be toxic to the human body, emphasizing the need for cautious handling and robust safety protocols in industrial and research settings (Shi et al., 2022).
Toxicological Aspects and Safety Measures
While the focus here is not on the toxicological effects, understanding the potential hazards of related nitrobenzene compounds is crucial for ensuring safety in scientific research and industrial applications. Compounds like nitrobenzene have been reported to induce methemoglobinemia, a condition where the ability of blood to carry oxygen is reduced, among other toxic effects. Awareness of these risks underlines the importance of appropriate safety measures and emergency protocols when handling such chemicals in any research or industrial context (Agrawal et al., 2011), (Dhungel et al., 2021).
Environmental and Occupational Considerations
Understanding the environmental and occupational exposure risks associated with compounds similar to this compound is essential. For instance, the presence of brominated flame retardants (BFRs) in indoor environments and their potential health implications have been a subject of study, highlighting the broader context in which such compounds are used and the need for monitoring and regulation to prevent adverse health outcomes (Takigami et al., 2009).
Wirkmechanismus
Target of Action
The primary target of 5-Bromo-3-nitrobenzene-1,2-diamine is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and allows it to undergo electrophilic aromatic substitution .
Mode of Action
The mode of action of this compound involves a two-step mechanism . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The synthesis of this compound involves three reactions :
Because the end product is meta, a meta directing group must be utilized . Of the nitro, bromine, and amine group, only the nitro group is meta direction . Also, the conversion of the nitro group to an amine must occur last because the amine group is ortho/para direction .
Pharmacokinetics
The compound is expected to have high gi absorption . The compound has a Log Po/w (iLOGP) of 1.02, indicating some degree of lipophilicity .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs after the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is then removed from this intermediate, yielding the substituted benzene ring .
Action Environment
The action environment can influence the action, efficacy, and stability of this compound. For example, the reaction conditions for its synthesis involve heating with diammonium sulfide in ethanol at 90°C . Environmental factors such as temperature, pH, and the presence of other substances can potentially affect the compound’s action and stability.
Safety and Hazards
5-Bromo-3-nitrobenzene-1,2-diamine is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed, in contact with skin, or if inhaled .
Eigenschaften
IUPAC Name |
5-bromo-3-nitrobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPCXPVYWUQREV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671865 | |
| Record name | 5-Bromo-3-nitrobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84752-20-5 | |
| Record name | 5-Bromo-3-nitrobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



